N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
This compound belongs to a class of sulfanyl acetamide derivatives featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group. Its structure includes a cyano-functionalized dimethylpropyl moiety attached to the acetamide nitrogen, which may enhance steric bulk and influence solubility or bioactivity.
Properties
Molecular Formula |
C14H16N4O3S |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H16N4O3S/c1-9(2)14(3,8-15)16-11(19)7-22-13-18-17-12(21-13)10-5-4-6-20-10/h4-6,9H,7H2,1-3H3,(H,16,19) |
InChI Key |
JJJMJERINRWDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(O1)C2=CC=CO2 |
Origin of Product |
United States |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a cyano group, a furan ring, and an oxadiazole moiety, which contribute to its pharmacological properties. The molecular formula is with a molecular weight of 418.6 g/mol.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity
The biological activities of this compound have been explored in various studies, focusing on its potential as an antiviral agent and its interaction with specific biological targets.
Antiviral Properties
Research indicates that compounds containing oxadiazole and furan rings exhibit significant antiviral activities. For instance, studies have shown that similar compounds can inhibit viral replication by interfering with viral enzymes or host cell mechanisms. The presence of the cyano group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
The proposed mechanism of action involves the compound binding to specific receptors or enzymes involved in viral replication. This interaction may lead to the inhibition of viral protein synthesis or the disruption of viral assembly processes.
Case Studies
- Study on Antiviral Efficacy : A study conducted on related compounds demonstrated that modifications in the structure significantly influenced antiviral potency. Compounds similar to this compound showed IC50 values in the low micromolar range against various viruses .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this class of compounds. Results indicated a favorable safety profile and significant reductions in viral load when administered at optimal doses .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and bioactivities:
Key Observations:
Structural Variations and Physicochemical Properties: The furan-2-yl group in the target compound is smaller than the benzofuran-2-yl group in compound 2a , which may reduce steric hindrance and increase metabolic stability. Molecular weights range from ~378–428 g/mol, with melting points typically between 140–160°C for crystalline analogs .
Synthetic Routes :
- Most analogs are synthesized via S-alkylation of 1,3,4-oxadiazole-2-thiones with chloroacetamide derivatives (e.g., describes S-alkylation of 5-(diphenylmethyl)-oxadiazole-thione with 2-chloro-N-pyrazinylacetamide) .
- The target compound likely follows a similar route, substituting furan-2-yl for diphenylmethyl or indolylmethyl groups.
Bioactivity Trends :
- Indolylmethyl-substituted oxadiazoles (e.g., 8g, 8t) show moderate enzyme inhibition (e.g., BChE IC50 = 42.1 µM for 8t) .
- Benzofuran-oxadiazole hybrids (e.g., 2a) exhibit strong antimicrobial activity, suggesting the furan/benzofuran moiety is critical for targeting microbial enzymes .
Spectroscopic and Analytical Data
- IR Spectroscopy : Common peaks include N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C=N (~1600 cm⁻¹) stretches across analogs .
- NMR : Protons adjacent to the sulfanyl group (e.g., CH2-S) resonate at δ 3.5–4.0 ppm, while aromatic protons appear at δ 6.5–8.5 ppm .
- Mass Spectrometry : Molecular ion peaks align with calculated molecular weights (e.g., m/z 378 for 8g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
